molecular formula C13H21NO B1615908 3-(Piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-one CAS No. 71172-60-6

3-(Piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-one

Cat. No.: B1615908
CAS No.: 71172-60-6
M. Wt: 207.31 g/mol
InChI Key: OEAONVDZGJMUKW-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-one is a bicyclic ketone that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a piperidine ring attached to a bicycloheptanone framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-one typically involves the reaction of bicyclo[2.2.1]heptan-2-one with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(Piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one: A structurally related compound with similar reactivity.

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another bicyclic ketone with distinct substituents.

Uniqueness

3-(Piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-one is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other bicyclic ketones and contributes to its diverse applications.

Properties

IUPAC Name

3-(piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c15-13-11-5-4-10(8-11)12(13)9-14-6-2-1-3-7-14/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAONVDZGJMUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2C3CCC(C3)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292631
Record name 3-[(Piperidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-one
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Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-60-6
Record name 3-(1-Piperidinylmethyl)bicyclo[2.2.1]heptan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71172-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 84250
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Record name NSC84250
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Record name 3-[(Piperidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(PIPERIDINOMETHYL)-2-NORBORNANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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